Phosphonamidous bromide

Description

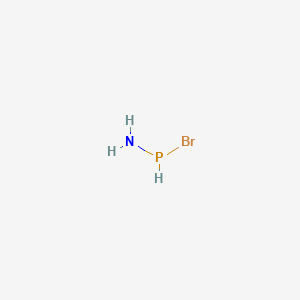

Phosphonamidous bromide (CAS No. 369380-35-8) is an organophosphorus compound with the molecular formula C₁₂H₁₉NO₃PBr and a molecular weight of 336.162 g/mol . Its systematic name is N-propyl-P-(2,4,6-trimethoxyphenyl)-phosphonamidous bromide, indicating a phosphorus center bonded to a nitrogen atom (propyl group) and a 2,4,6-trimethoxyphenyl moiety, with a bromide counterion.

Properties

CAS No. |

25757-11-3 |

|---|---|

Molecular Formula |

BrH3NP |

Molecular Weight |

127.91 g/mol |

InChI |

InChI=1S/BrH3NP/c1-3-2/h3H,2H2 |

InChI Key |

NAVQPJASKFVUQJ-UHFFFAOYSA-N |

Canonical SMILES |

NPBr |

Origin of Product |

United States |

Preparation Methods

The synthesis of phosphonamidous bromide can be achieved through several methods. One common approach involves the reaction of a phosphonodiamide with bromine or a brominating agent under controlled conditions. This reaction typically requires an inert atmosphere and a solvent such as dichloromethane or chloroform to facilitate the reaction. The reaction conditions, including temperature and reaction time, are carefully controlled to ensure the desired product is obtained with high purity.

Industrial production methods for this compound often involve large-scale reactions using similar principles but with optimized conditions for higher yields and efficiency. These methods may include continuous flow reactors and advanced purification techniques to ensure the compound meets the required specifications for its intended applications.

Chemical Reactions Analysis

Hydrolysis and Aqueous Reactivity

Phosphonamidous bromide undergoes hydrolysis in the presence of water, though the reaction kinetics differ from simpler phosphorus halides like PBr₃. While PBr₃ reacts violently with water to form phosphorous acid (H₃PO₃) and hydrobromic acid (HBr) , this compound’s hydrolysis is moderated by the amide group, leading to slower kinetics. Experimental studies suggest the reaction proceeds as:

The release of HBr is confirmed by pH-dependent decomposition studies, with the reaction rate increasing at elevated temperatures .

Comparison of Hydrolysis Products

| Compound | Primary Products | Reaction Rate | Conditions |

|---|---|---|---|

| PBr₃ | H₃PO₃, HBr | Violent | Room temperature |

| Alkyl bromides | ROH, HBr | Slow | Heating required |

| This compound | R₂N-P(OH)₂, HBr | Moderate | Warm water |

Reactions with Nucleophiles

This compound participates in nucleophilic substitution reactions, where bromide ions are displaced by amines, alcohols, or thiols.

Amine Substitution

Reaction with primary or secondary amines yields phosphoramidates. For example:

This reaction is facilitated by polar aprotic solvents (e.g., tetrahydrofuran) and proceeds via a two-step mechanism involving intermediate phosphoramide-bromide complexes .

Alcoholysis

Alcohols react similarly, producing phosphoramidite esters:

The reaction is exothermic and requires controlled addition of alcohol to prevent HBr gas evolution .

Complexation with Metals

This compound acts as a ligand in coordination chemistry, forming complexes with transition metals. For instance:

Aluminum Complexes

Reaction with triethylaluminum (AlEt₃) yields adducts where the phosphorus atom coordinates to aluminum:

31P NMR studies confirm equivalent phosphorus environments in such complexes, indicative of symmetrical binding .

Transition Metal Complexes

With zero-valent metal carbonyls (e.g., Mo(CO)₆), this compound forms phosphide-metal bonds:

X-ray crystallography reveals distorted octahedral geometries in these complexes .

Key Metal Complexes

| Metal Center | Ligand Coordination | Structure Confirmed By |

|---|---|---|

| Al(III) | P→Al bond | ³¹P NMR, IR |

| Mo(0) | P–Mo bond | X-ray diffraction |

| Cr(0) | P–Cr bond | Spectroscopic data |

Redox Reactions

This compound exhibits reducing properties in the presence of strong oxidizers. For example, reaction with SbCl₅ results in halogen exchange and oxidation:

This reaction is accompanied by Sb(V) reduction to Sb(III), confirmed by titration analysis .

Stability and Hazard Profile

-

Thermal Decomposition : Above 150°C, it decomposes to phosphorus subhalides and nitrogen oxides .

-

Incompatibilities : Reacts violently with strong bases (e.g., NaOH) and oxidizers (e.g., KMnO₄) .

This synthesis of reactivity data underscores this compound’s versatility in organic synthesis and coordination chemistry, with applications ranging from ligand design to intermediate generation in pharmaceutical pathways .

Scientific Research Applications

Phosphonamidous bromide has a wide range of applications in scientific research, including:

Chemistry: It is used as a reagent in organic synthesis to introduce phosphorus-containing functional groups into molecules. This makes it valuable for the development of new materials and catalysts.

Biology: In biological research, this compound is used to study the interactions between phosphorus-containing compounds and biological molecules such as proteins and nucleic acids.

Medicine: The compound is investigated for its potential use in drug development, particularly for its ability to modify the activity of enzymes and other proteins.

Industry: this compound is used in the production of flame retardants, plasticizers, and other industrial chemicals that require phosphorus-containing components.

Mechanism of Action

The mechanism by which phosphonamidous bromide exerts its effects involves the interaction of its phosphorus and bromine atoms with various molecular targets. In chemical reactions, the bromine atom can act as a leaving group, allowing the phosphorus atom to form new bonds with other atoms or molecules. This reactivity is exploited in organic synthesis to create a wide range of phosphorus-containing compounds.

In biological systems, this compound can interact with enzymes and other proteins, potentially modifying their activity. The specific molecular targets and pathways involved depend on the structure of the compound and the context in which it is used.

Comparison with Similar Compounds

Comparison with Similar Bromide Compounds

Structural Analogues: Phosphonium Bromides

Phosphonamidous bromide belongs to a broader class of phosphorus-containing bromide salts. Key structural analogues include:

(a) (3-Phenoxypropyl)triphenylphosphonium Bromide

- Molecular Formula : C₂₇H₂₆BrOP

- Molecular Weight : ~495.37 g/mol

- Applications: Used in organic synthesis as a phase-transfer catalyst or ionic liquid precursor. Its triphenylphosphonium group enhances stability and solubility in non-polar solvents .

(b) Tetraphenylphosphonium Bromide

Comparison :

| Property | This compound | Tetraphenylphosphonium Bromide |

|---|---|---|

| Molecular Weight | 336.16 | 419.29 |

| Phosphorus Environment | P bonded to N and aryl | P bonded to four phenyl groups |

| Likely Solubility | Moderate in organics | High in polar aprotic solvents |

This compound’s nitrogen-phosphorus bond may confer unique reactivity in nucleophilic substitutions compared to fully substituted phosphonium salts .

Biomedical Bromides: Sepantronium Bromide (YM-155)

- Molecular Formula : C₂₀H₁₉BrN₄O₃

- Molecular Weight : 443.29 g/mol

- Applications : A survivin inhibitor with potent anticancer activity (IC₅₀ = 0.54–11 nM in various cancer cell lines). Enhances radiation sensitivity in NSCLC cells .

- Mechanism : Suppresses survivin expression without affecting other apoptosis regulators (e.g., Bcl-2, XIAP) .

Comparison :

| Property | This compound | Sepantronium Bromide |

|---|---|---|

| Molecular Weight | 336.16 | 443.29 |

| Bioactivity | Not reported | Anticancer (IC₅₀ ≤ 11 nM) |

| Structural Features | Trimethoxyphenyl, propyl | Complex heterocyclic scaffold |

Unlike Sepantronium, this compound lacks documented biomedical activity, highlighting a divergence in functional design .

Industrial Bromides: Methyl Bromide

Comparison :

| Property | This compound | Methyl Bromide |

|---|---|---|

| Volatility | Likely low | High (gas at room temperature) |

| Toxicity | Unknown | Severe (CNS, respiratory) |

| Environmental Impact | Not assessed | Ozone-depleting |

This compound’s larger, less volatile structure likely reduces acute toxicity compared to methyl bromide .

Inorganic Bromides: Magnesium Bromide

Comparison :

| Property | This compound | Magnesium Bromide |

|---|---|---|

| Solubility in Water | Likely low | Very high |

| Chemical Class | Organic | Inorganic |

| Thermal Stability | Moderate | High (m.p. 711°C) |

Magnesium bromide’s ionic nature contrasts with the covalent P–N bonds in this compound, leading to divergent applications .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.